molecular formula C21H17NO2S2 B3976206 (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3976206
M. Wt: 379.5 g/mol
InChI Key: IKHLZDHPUONDLJ-UYRXBGFRSA-N
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Description

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a chromene derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is of interest in drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar structures and biological activities.

    Chromene Derivatives: Compounds containing the chromene moiety, known for their diverse biological activities.

Uniqueness

The uniqueness of (5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c23-20-19(13-16-12-17-8-4-5-9-18(17)24-14-16)26-21(25)22(20)11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLZDHPUONDLJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

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